

An In-depth Technical Guide to the Molecular Structure and Design of HLX22

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HLX22 is an innovative, humanized monoclonal antibody of the immunoglobulin G1 (IgG1) subclass designed to target the human epidermal growth factor receptor 2 (HER2).[1][2] Developed by Shanghai Henlius Biotech, HLX22 represents a novel approach in HER2-targeted therapy, particularly for gastric and gastroesophageal junction cancers.[3] Its distinct mechanism of action, centered on a unique binding epitope and the synergistic potential with other HER2-directed antibodies like trastuzumab, has positioned it as a promising candidate in ongoing clinical development.[2] This guide provides a comprehensive overview of the molecular architecture, design principles, and preclinical and clinical data supporting HLX22.

Molecular Structure and Design of HLX22

HLX22 is a humanized IgG1 monoclonal antibody, a structural class known for its ability to engage the immune system.[1] The antibody is composed of two identical heavy chains and two identical light chains. While the precise amino acid sequences of the complementarity-determining regions (CDRs) are not publicly available, a key publication in the Journal of Translational Medicine indicates that the light chain of HLX22 consists of 214 amino acids, and the heavy chain is comprised of 443 amino acids. The CDR sequences have been determined and are detailed in the supplementary materials of the aforementioned publication.



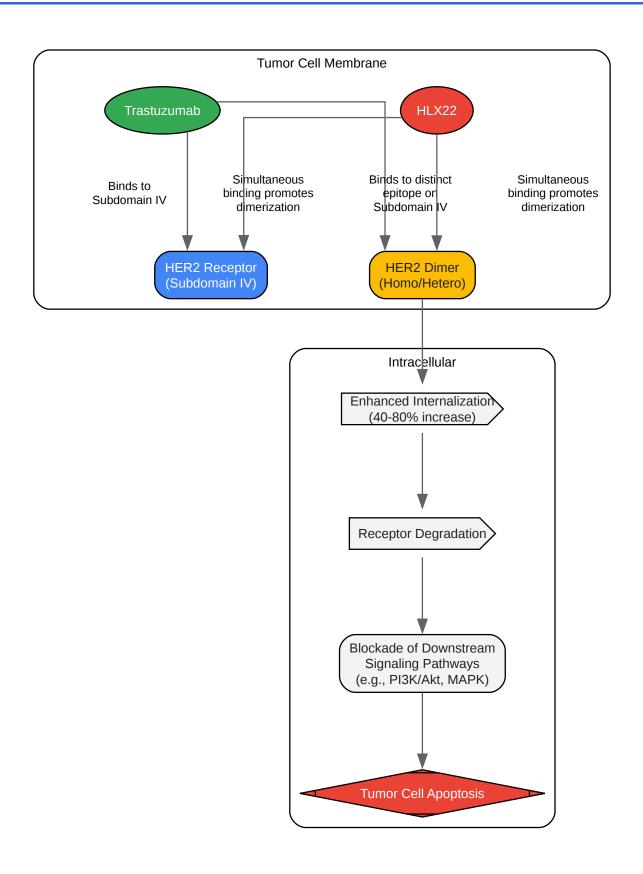
The critical design feature of HLX22 lies in its specific binding to a distinct epitope on the extracellular subdomain IV of the HER2 receptor, a region also targeted by trastuzumab.[2][3] However, the binding sites of HLX22 and trastuzumab on subdomain IV are non-overlapping. [2] This lack of competition allows for the simultaneous binding of both antibodies to the HER2 receptor, a concept central to the therapeutic strategy of HLX22.[2][3]

Mechanism of Action: Dual HER2 Blockade and Enhanced Receptor Internalization

The primary mechanism of action of HLX22 revolves around its ability to induce a more profound and sustained blockade of HER2 signaling through enhanced receptor internalization. When used in combination with trastuzumab, HLX22 facilitates the formation of HER2 homodimers and HER2/EGFR heterodimers on the tumor cell surface, leading to a significant increase in the internalization of these receptor complexes.[2][3] Preclinical studies have quantified this effect, demonstrating a 40% to 80% increase in HER2 internalization when HLX22 is combined with trastuzumab.[3]

This enhanced internalization and subsequent degradation of HER2 receptors leads to a more potent downstream inhibition of key signaling pathways that drive tumor cell proliferation, survival, and migration.[2] Furthermore, as an IgG1 antibody, HLX22 has the potential to elicit an antibody-dependent cell-mediated cytotoxicity (ADCC) response, flagging HER2-overexpressing cancer cells for destruction by immune effector cells such as natural killer (NK) cells.[1]





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Caption: Mechanism of action of HLX22 in combination with trastuzumab.



Quantitative Data from Clinical Trials

HLX22 has undergone evaluation in Phase 1 and Phase 2 clinical trials, with a global Phase 3 trial currently underway. The following tables summarize the key quantitative findings from these studies.

Table 1: Phase 1 Study of HLX22 in Advanced Solid

Tumors

Parameter	Result	Citation	
Study Design	Dose-escalation study in patients with HER2-overexpressing advanced solid tumors who had failed or were intolerant to standard therapies.	[4][5]	
Dose Levels	3, 10, and 25 mg/kg intravenously every 3 weeks.	[4][5]	
Maximum Tolerated Dose (MTD)	Not reached; 25 mg/kg every 3 weeks was determined as the recommended Phase 2 dose.	[4][5]	
Disease Control Rate (DCR)	36.4% (95% CI: 7.9–64.8)	[4][5]	
Median Progression-Free Survival (PFS)	44.0 days (95% CI: 41.0– 170.0)	41.0- [4][5]	
Safety	Well-tolerated with no dose- limiting toxicities observed.	[4][5]	

Table 2: Phase 2 Study of HLX22 in Combination with Trastuzumab and Chemotherapy for First-Line HER2-Positive Gastric Cancer (NCT04908813)



Parameter	HLX22 (15 mg/kg) + Trastuzumab + XELOX (Group B)	Placebo + Trastuzumab + XELOX (Group C)	Citation
Number of Patients	17	18	[6]
Median Progression- Free Survival (PFS)	Not Reached	8.2 months	[6]
Hazard Ratio (HR) for PFS (B vs. C)	0.1 (95% CI: 0.04– 0.52)	-	[6]
Confirmed Objective Response Rate (ORR)	82.4%	88.9%	[6]
Safety	Manageable safety profile.	Manageable safety profile.	[6]

XELOX: Capecitabine and Oxaliplatin chemotherapy regimen.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of HLX22.

HER2 Epitope Binding Competition Assay

This assay is designed to determine if two antibodies can bind to the same or overlapping epitopes on a target antigen. A common method is biolayer interferometry (BLI).

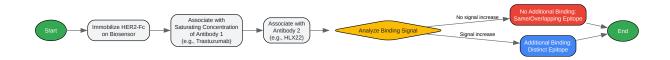
Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip. Binding of molecules to the biosensor surface causes a shift in the interference pattern, which is proportional to the number of bound molecules.

Methodology:

 Immobilization: Recombinant human HER2-Fc fusion protein is immobilized onto streptavidin-coated biosensor tips.



- Association 1 (First Antibody): The biosensor tips are dipped into a solution containing the
 first anti-HER2 antibody (e.g., trastuzumab) at a saturating concentration. The binding is
 monitored in real-time until a stable signal is reached, indicating that all available epitopes for
 this antibody are occupied.
- Association 2 (Second Antibody): The biosensor tips, now saturated with the first antibody, are moved into a solution containing the second anti-HER2 antibody (e.g., HLX22).
- Data Analysis:
 - If the second antibody binds to a distinct, non-overlapping epitope, a further increase in the binding signal will be observed.
 - If the second antibody binds to the same or an overlapping epitope as the first, no significant additional binding will be detected.



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Caption: Workflow for HER2 epitope binding competition assay.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by immune effector cells.

Principle: The antibody binds to the target antigen on the cancer cell surface. The Fc portion of the antibody is then recognized by Fc receptors (e.g., CD16) on effector cells, such as NK cells. This cross-linking activates the effector cells to release cytotoxic granules, leading to the lysis of the target cancer cells.



Methodology:

Cell Preparation:

- Target Cells: HER2-positive cancer cell lines (e.g., NCI-N87) are cultured and harvested.
 They are often labeled with a fluorescent dye or a substance that can be measured upon release (e.g., calcein-AM or chromium-51).
- Effector Cells: NK cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

Assay Setup:

- Target cells are seeded in a 96-well plate.
- The test antibody (HLX22) is added at various concentrations. An isotype control antibody is used as a negative control.
- Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
- Incubation: The plate is incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell killing.

Data Acquisition:

- For Release Assays: The amount of released substance (e.g., chromium-51) in the supernatant is measured.
- For Flow Cytometry-Based Assays: The percentage of dead target cells is quantified by staining with a viability dye (e.g., propidium iodide or 7-AAD).
- Data Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous lysis (target cells with effector cells but no antibody) from the lysis observed in the presence of the antibody.

HER2 Internalization Assay

Foundational & Exploratory





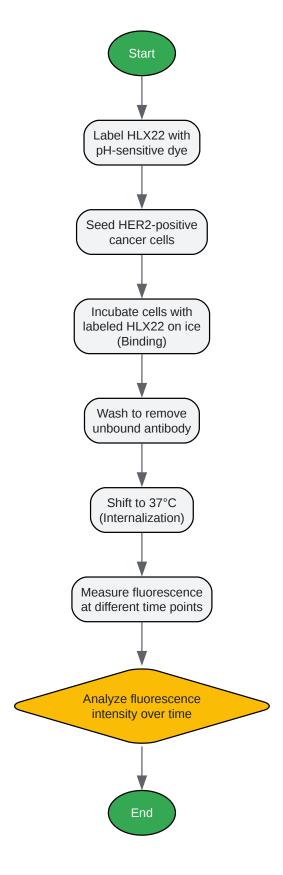
This assay quantifies the extent to which an antibody induces the internalization of its target receptor from the cell surface.

Principle: A pH-sensitive fluorescent dye is conjugated to the antibody. This dye exhibits low fluorescence at the neutral pH of the extracellular environment but becomes highly fluorescent in the acidic environment of endosomes and lysosomes following internalization.

Methodology:

- Antibody Labeling: The antibody of interest (HLX22) is conjugated with a pH-sensitive dye (e.g., pHrodo iFL Green).
- Cell Seeding: HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) are seeded in a 96well plate.
- Antibody Incubation: The cells are incubated with the labeled antibody at a specific concentration on ice to allow for binding to the cell surface without internalization.
- Internalization Induction: Unbound antibody is washed away, and the cells are shifted to 37°C to initiate internalization.
- Time-Course Analysis: At various time points, the fluorescence intensity is measured using a
 plate reader or flow cytometer. An increase in fluorescence indicates the movement of the
 antibody-receptor complex into acidic intracellular compartments.
- Data Analysis: The fluorescence intensity at each time point is compared to a baseline reading (time zero) to quantify the rate and extent of internalization.





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Caption: Workflow for HER2 internalization assay.



Conclusion

HLX22 is a rationally designed anti-HER2 monoclonal antibody with a distinct molecular profile and mechanism of action. Its ability to bind to a unique epitope on HER2 subdomain IV, enabling a dual blockade with trastuzumab and leading to enhanced receptor internalization, underscores its innovative design. The promising results from preclinical and early-phase clinical trials, particularly in the context of HER2-positive gastric cancer, highlight its potential to address unmet medical needs in this patient population. The ongoing Phase 3 clinical trial will be crucial in further defining the efficacy and safety of HLX22 as a new therapeutic option. This guide provides a foundational understanding of the core scientific and clinical attributes of HLX22 for professionals in the field of oncology and drug development.

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References

- 1. Dual targeting non-overlapping epitopes in HER2 domain IV substantially enhanced HER2/HER2 homodimers and HER2/EGFR heterodimers internalization leading to potent antitumor activity in HER2-positive human gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. henlius.com [henlius.com]
- 4. HLX22, an anti-HER-2 monoclonal antibody, in patients with advanced solid tumors overexpressing human epidermal growth factor receptor 2: an open-label, dose-escalation, phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. henlius.com [henlius.com]
- 6. HLX-22 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
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